molecular formula C18H21N3OS B14182274 N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-87-0

N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14182274
CAS No.: 917907-87-0
M. Wt: 327.4 g/mol
InChI Key: DUZZTFJPBNZFAW-UHFFFAOYSA-N
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Description

N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl derivative and a suitable base.

    Attachment of the Butan-2-yloxy Group: This step involves the etherification of the phenyl group with butan-2-ol in the presence of an acid catalyst.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, bases, and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine stands out due to its unique combination of structural features, which confer specific biological activities and potential therapeutic applications. Its butan-2-yloxy group and thienopyrimidine core are particularly noteworthy for their role in modulating the compound’s interactions with biological targets.

Properties

CAS No.

917907-87-0

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-(2-butan-2-yloxyphenyl)-5-ethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H21N3OS/c1-4-12(3)22-15-9-7-6-8-14(15)21-17-16-13(5-2)10-23-18(16)20-11-19-17/h6-12H,4-5H2,1-3H3,(H,19,20,21)

InChI Key

DUZZTFJPBNZFAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3OC(C)CC

Origin of Product

United States

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